Regiospecific 2-Formyl Substitution
The target compound possesses a formyl group exclusively at the C-2 position of the quinoline ring, with an acetamido group at C-6. This contrasts with alternative quinoline acetamide building blocks where the formyl group may be absent (e.g., N-(quinolin-6-yl)acetamide), located at C-3, C-4, or C-8, or where the acetamido group is at a different position. The C-2 formyl group is a particularly reactive aldehyde due to the electron-withdrawing effect of the adjacent quinoline nitrogen, enabling distinct reactivity in condensation and cyclization reactions that cannot be replicated by 3- or 4-formyl analogs . The atom connectivity, bond lengths, and spatial coordinates are uniquely defined in the compound′s SDF/MOL file, ensuring computational models and docking studies using this structure are not transferable to positional isomers [1].
| Evidence Dimension | Substitution pattern (formyl position on quinoline ring) |
|---|---|
| Target Compound Data | 2-Formyl group on quinoline core; 6-acetamido substitution |
| Comparator Or Baseline | 3-Formylquinolin-6-yl acetamide, 4-Formylquinolin-6-yl acetamide, or N-(quinolin-6-yl)acetamide (no formyl) |
| Quantified Difference | Positional isomerism; reactivity of 2-formyl aldehyde distinct from 3- or 4-formyl due to α-position relative to quinoline nitrogen |
| Conditions | Based on established organic chemistry principles of quinoline reactivity |
Why This Matters
Procurement of a positional isomer instead of the specified 2-formyl compound will result in different reaction products, invalidating published synthetic procedures and requiring full re-optimization of reaction conditions.
- [1] Molinstincts. SDF/Mol File of N-(2-Formylquinolin-6-yl)acetamide with Atomic Coordinates and Connectivity. Accessed 2026. View Source
